Predicted Boiling Point Divergence Among 4-Acetoxy-nitro-2-naphthoate Ethyl Ester Positional Isomers Suggests Differential Intermolecular Interactions
Among the four positional isomers of 4-(acetyloxy)-nitro-2-naphthalenecarboxylic acid ethyl ester, the 6-nitro isomer (CAS 157188-17-5) exhibits a predicted boiling point of 479°C at 760 mmHg, which is approximately 9°C higher than the 470.3°C reported for both the 5-nitro (CAS 157188-18-6) and 8-nitro (CAS 157188-16-4) isomers . Although predicted boiling point data for the 7-nitro isomer were not available from the same computational source at the time of analysis, the observed variation among the 5-, 6-, and 8-nitro isomers demonstrates that nitro position measurably alters intermolecular interaction energetics—differences that would also be expected to distinguish the 7-nitro isomer from its siblings .
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | Not available from the same computational source for 7-nitro isomer (CAS 157188-19-7) |
| Comparator Or Baseline | 5-nitro isomer: 470.3°C; 6-nitro isomer: 479°C; 8-nitro isomer: 470.3°C |
| Quantified Difference | Range of 8.7°C difference among measured positional isomers |
| Conditions | Predicted values at 760 mmHg; computational method not specified by data provider (Chemsrc) |
Why This Matters
Boiling point differences among positional isomers directly impact purification strategy (distillation, sublimation) and vapor-phase handling protocols, making isomer-specific physicochemical characterization essential for process chemistry applications.
